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molecular formula C9H10ClN3O2 B8776740 2-(4-chlorobenzoyl)-N-methylhydrazinecarboxamide

2-(4-chlorobenzoyl)-N-methylhydrazinecarboxamide

Cat. No. B8776740
M. Wt: 227.65 g/mol
InChI Key: FCEAIZAWHDCRGI-UHFFFAOYSA-N
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Patent
US08084481B2

Procedure details

575 mg (2.93 mmol) of 4-nitrophenyl methylcarbamate and 417 mg (3.22 mmol) of N,N-diisopropylethylamine are successively added to 500 mg (2.93 mmol) of 4-chlorobenzoic acid hydrazide in 15 ml dichloromethane and the mixture stirred overnight at room temperature. It is concentrated, the residue is purified by preparative HPLC [Method 9] and 410 mg (61% of theory) of the target compound are thus obtained.
Quantity
575 mg
Type
reactant
Reaction Step One
Quantity
417 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=O)[O:4]C1C=CC([N+]([O-])=O)=CC=1.C(N(CC)C(C)C)(C)C.[Cl:24][C:25]1[CH:34]=[CH:33][C:28]([C:29]([NH:31][NH2:32])=[O:30])=[CH:27][CH:26]=1>ClCCl>[Cl:24][C:25]1[CH:34]=[CH:33][C:28]([C:29]([NH:31][NH:32][C:3]([NH:2][CH3:1])=[O:4])=[O:30])=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
575 mg
Type
reactant
Smiles
CNC(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
417 mg
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C(=O)NN)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by preparative HPLC [Method 9] and 410 mg (61% of theory) of the target compound
CUSTOM
Type
CUSTOM
Details
are thus obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(C(=O)NNC(=O)NC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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